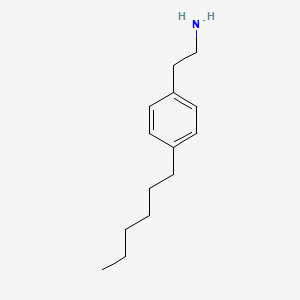
2-(4-Hexylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)ethanamine is an organic compound that belongs to the class of amines It consists of a hexyl group attached to a phenyl ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with ammonia in the presence of a reducing agent. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Another method involves the reductive amination of 4-hexylacetophenone with ammonia and a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with supported metal catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexylphenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amines, amides
Scientific Research Applications
2-(4-Hexylphenyl)ethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Hexylphenyl)ethanamine can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a phenyl ring and an ethylamine group.
4-Hexylbenzylamine: Similar to this compound but with a benzylamine group instead of an ethanamine group.
4-Hexylaniline: Aniline derivative with a hexyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-(4-hexylphenyl)ethanamine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10H,2-6,11-12,15H2,1H3 |
InChI Key |
GPEIEKRQHRLDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


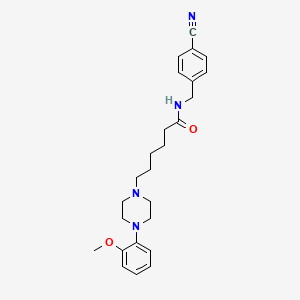

![2-[6-[4-(2-(1-Methylethyl)phenyl)-1-piperazinyl]-1-oxohexyl]isoindoline](/img/structure/B10792182.png)
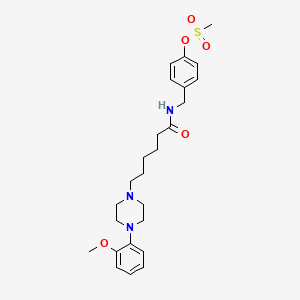
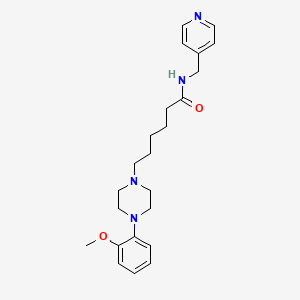
![4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide](/img/structure/B10792203.png)
![N-(4-Cyanophenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792208.png)
![2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 4-(3-piperidin-1-ylpropoxy)benzoate](/img/structure/B10792221.png)
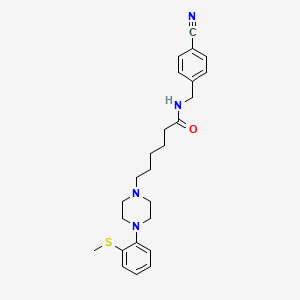
![N-(4-Methanesulfonyloxyphenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792228.png)
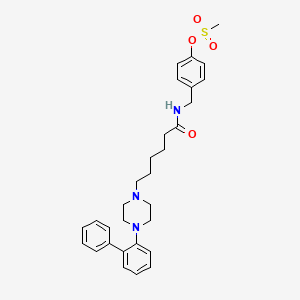
![(S)-N-(4-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)butyl)-2-naphthamide](/img/structure/B10792243.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
